N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a bithiophene core, a triazole ring, and a carboxamide group
Properties
Molecular Formula |
C14H14N4O2S2 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-1-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C14H14N4O2S2/c1-18-7-10(16-17-18)14(20)15-6-11(19)13-3-2-12(22-13)9-4-5-21-8-9/h2-5,7-8,11,19H,6H2,1H3,(H,15,20) |
InChI Key |
QWTKTGXLGDDOCI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the bithiophene core. One common method involves the bromination of 2,2’-bithiophene followed by coupling reactions to introduce the desired substituents . The triazole ring can be formed through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions . The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-pressure reactors for cycloaddition reactions and continuous flow systems for coupling reactions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The bithiophene core can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Tosyl chloride in the presence of a base like pyridine is often used for hydroxyl group substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Tosylated derivatives.
Scientific Research Applications
N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Organic Electronics: Used as a hole transport material in perovskite solar cells due to its excellent charge mobility and stability.
Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes.
Materials Science: Used in the development of organic field-effect transistors (OFETs) due to its semiconducting properties.
Mechanism of Action
The mechanism of action of N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity . In organic electronics, its semiconducting properties facilitate the transport of charge carriers, enhancing the performance of devices like solar cells and transistors .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler compound with similar electronic properties but lacking the triazole and carboxamide functionalities.
Thieno[3,2-b]thiophene: Another thiophene-based compound used in organic electronics but with different structural and electronic characteristics.
Uniqueness
N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of a bithiophene core, triazole ring, and carboxamide group, which confer specific electronic and chemical properties that are advantageous in various applications .
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